2-羟基-4-(1H-四唑-1-基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

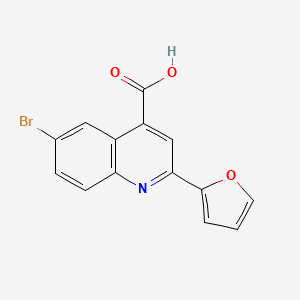

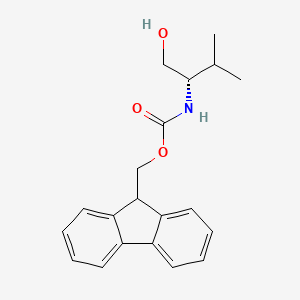

2-Hydroxy-4-(1H-tetrazol-1-yl)benzoic acid is a compound that is presumed to have a benzene ring substituted with a hydroxy group and a tetrazolyl group along with a carboxylic acid functionality. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 2-(2H-tetrazol-2-yl)benzoic acids, involves a Cu(I) catalyzed C–N coupling of halobenzoic acids with 5-(ethylthio)-1H-tetrazole followed by reductive cleavage of the thioether bond . This method demonstrates regioselectivity toward the N2-position on tetrazole and can be applied to a series of 2-halobenzoic acid substrates to yield moderate yields. This suggests that a similar approach could potentially be used for the synthesis of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid, with adjustments for the specific substitution pattern.

Molecular Structure Analysis

Although the exact molecular structure of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid is not provided, we can infer from related compounds that the presence of a tetrazole ring and a carboxylic acid group would contribute to the formation of hydrogen bonds and possibly affect the crystal packing . The tetrazole ring is known for its ability to participate in various hydrogen bonding interactions, which can influence the molecular conformation and stability of the compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid. However, benzoic acid derivatives are known to undergo various chemical reactions, including esterification, amidation, and reactions with amines . The hydroxy group may also be involved in reactions such as etherification or serve as a hydrogen bond donor in the formation of co-crystals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid can be speculated based on related compounds. For instance, the presence of a hydroxy group and a carboxylic acid group typically increases the solubility in polar solvents due to hydrogen bonding . The tetrazole ring may also contribute to the acidity of the compound, as tetrazoles are known to be relatively acidic heterocycles. Additionally, the compound may exhibit photoluminescence properties, as seen in coordination polymers with similar aromatic systems .

科学研究应用

配位聚合物和结构研究

2-羟基-4-(1H-四唑-1-基)苯甲酸已被用于配位聚合物的形成。Song等人(2009年)在水热条件下探索了涉及各种苯甲酸衍生物的原位[2 + 3]环加成反应,包括4-(1H-四唑-5-基)苯甲酸。这些反应导致了Co(II)-掺杂的Zn(II)-四唑-苯甲酸配位聚合物,展示了不同的结构拓扑和光致发光性能 (Song et al., 2009)。

晶体学和分子相互作用

该化合物还在晶体学和分子相互作用研究中发挥作用。Li等人(2008年)描述了4-(1H-四唑-5-基)苯甲酸单水合物的晶体结构,突出了其氢键和π-π堆积相互作用,将分子连接成三维网络 (Li et al., 2008)。

合成方法学发展

该化合物在开发合成方法学方面也具有重要意义。Song等人(2019年)报道了通过选择性区域的Cu(I)催化C-N偶联制备2-(2H-四唑-2-基)苯甲酸,展示了其在有机合成中的多功能性 (Song et al., 2019)。

气体吸附研究

Pachfule等人(2011年)利用4-(1H-四唑-5-基)苯甲酸衍生物在金属有机框架(MOFs)的合成和气体吸附研究中。他们的研究表明这些MOFs具有显著的氢气和CO2吸附能力 (Pachfule et al., 2011)。

传感器开发

开发新型荧光探针和传感器也涉及4-(1H-四唑-5-基)苯甲酸衍生物。Setsukinai等人(2003年)设计并合成了使用苯甲酸衍生物检测活性氧化物种的新型荧光探针,展示了这些化合物在生物和化学传感中的应用 (Setsukinai et al., 2003)。

未来方向

The future directions for the study of 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Similar compounds have shown promise as anticancer agents , suggesting potential avenues for future research.

属性

IUPAC Name |

2-hydroxy-4-(tetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3/c13-7-3-5(12-4-9-10-11-12)1-2-6(7)8(14)15/h1-4,13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOFQADFRFYOGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357635 |

Source

|

| Record name | 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid | |

CAS RN |

332909-71-4 |

Source

|

| Record name | 2-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)